2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
Description
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinimine core, which is a heterocyclic structure known for its biological activity. The presence of the 4-chlorobenzyl and sulfanyl groups, along with the octyl chain, contributes to its unique chemical properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O2S/c1-4-5-6-7-8-9-14-29-24(27)20-15-22(30-2)23(31-3)16-21(20)28-25(29)32-17-18-10-12-19(26)13-11-18/h10-13,15-16,27H,4-9,14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLAVCUXARROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinimine Core: This step involves the cyclization of appropriate precursors to form the quinazolinimine structure.
Introduction of the 4-Chlorobenzyl Group: This is achieved through a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the quinazolinimine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under basic conditions.
Addition of the Octyl Chain: The octyl chain is typically added through an alkylation reaction, using an octyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the quinazolinimine core to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Quinazolinone derivatives have been widely studied for their antimicrobial activities. Compounds similar to 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine have shown significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. The introduction of substituents like methoxy groups has been linked to enhanced antimicrobial efficacy .
Anti-inflammatory Effects
Research indicates that quinazolinone derivatives exhibit anti-inflammatory properties. For instance, certain compounds have been tested in vivo for their ability to reduce edema in animal models, showing potential comparable to established anti-inflammatory drugs like ibuprofen . The structural features of these compounds, including the presence of sulfanyl groups, may contribute to their biological activity.
Antitumor Activity
Preliminary studies suggest that quinazolinone derivatives may possess antitumor properties. Some compounds have demonstrated selective cytotoxicity against various cancer cell lines, including those related to nasopharyngeal carcinoma and leukemia. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A study focused on synthesizing new quinazolinone derivatives reported significant antimicrobial activity against multiple strains of bacteria and fungi. Compounds derived from similar structures showed high degrees of inhibition, suggesting that modifications like chlorobenzyl and methoxy substitutions could enhance bioactivity .
- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of various quinazolinone derivatives in carrageenan-induced paw edema models. Results indicated that specific derivatives exhibited substantial inhibition rates compared to control groups, highlighting their potential therapeutic applications in treating inflammatory diseases .
- Antitumor Evaluation : In vitro tests on quinazolinone derivatives indicated promising results against tumor cell lines, with some compounds showing low micromolar inhibitory concentrations. This suggests potential development as novel anticancer agents targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets. The quinazolinimine core can bind to enzymes or receptors, modulating their activity. The 4-chlorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the octyl chain can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, along with the sulfanyl and octyl chains, differentiates it from other similar compounds and may result in unique biological activities and applications.
Biological Activity
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, with the CAS number 860789-34-0, is a compound that has garnered attention due to its potential biological activities. The molecular formula is and it has a molecular weight of approximately 474.06 g/mol. This compound belongs to the quinazolinimine class, which is known for various pharmacological properties.
Anticancer Properties
Recent studies have indicated that quinazolinimine derivatives exhibit significant anticancer activity. Research has shown that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Inhibition of cell proliferation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC was found to be low, suggesting good efficacy.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 25 | Bactericidal |
| Staphylococcus aureus | 15 | Bacteriostatic |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways related to growth and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS lead to oxidative stress in cancer cells, promoting apoptosis.
- DNA Intercalation : The structure allows for intercalation into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Mice with Tumor Xenografts :
- Treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Histological analysis revealed increased apoptosis in tumor tissues.
-
In Vitro Studies on Bacterial Infections :
- The compound was tested against multi-drug resistant strains, showing superior activity compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, and what analytical techniques are used for characterization?
- Methodological Answer :
- Synthesis : Multi-step synthesis involving nucleophilic substitution (e.g., thiol-alkylation of the quinazolinimine core with 4-chlorobenzyl chloride) and protection/deprotection of methoxy groups. Challenges include regioselectivity and purity optimization. Researchers should use iterative route refinement, referencing analogous quinazolinimine syntheses (e.g., ).
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC ( ) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For crystalline forms, X-ray diffraction is recommended.
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodological Answer :
- Use standardized assays such as enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT assays on cancer cell lines). Dose-response curves (IC₅₀ calculations) and controls (e.g., positive inhibitors like staurosporine) are critical. Ensure replicates (n ≥ 3) to account for variability ( ).
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s environmental fate and long-term stability?
- Methodological Answer :
- Environmental Fate : Follow frameworks like Project INCHEMBIOL ( ), which combines lab studies (hydrolysis, photolysis) and field monitoring. Measure partition coefficients (log P), soil sorption (Kd), and biodegradation rates.
- Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring ( ). For biotic interactions, conduct microcosm studies to assess microbial degradation pathways.
Q. How can contradictory results in biological activity across studies be resolved?
- Methodological Answer :
- Data Reconciliation : Perform meta-analysis with stringent inclusion criteria (e.g., purity >95%, consistent assay protocols). Use statistical tools (ANOVA, Tukey’s HSD) to identify confounding variables (e.g., solvent effects, cell line variations) ( ).
- Mechanistic Follow-Up : Employ target engagement assays (e.g., SPR for binding affinity) or transcriptomics to validate on-target vs. off-target effects.
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Lipophilicity Adjustment : Modify the octyl chain length (C8) to balance log P (target 2–5) and solubility. Use in silico tools (e.g., QSAR models) for predictive optimization.
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., sulfanyl or methoxy groups). Introduce blocking groups (e.g., fluorine) to reduce CYP450-mediated degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
